molecular formula C12H16F3NO3 B2707293 4-Amino-2-(tert-butyl)phenol tfa CAS No. 1660153-64-9

4-Amino-2-(tert-butyl)phenol tfa

Cat. No.: B2707293
CAS No.: 1660153-64-9
M. Wt: 279.259
InChI Key: ARUCQBNEXABCIB-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butyl)phenol trifluoroacetate is a chemical compound with the molecular formula C12H16F3NO3. It is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

Preparation Methods

The synthesis of 4-Amino-2-(tert-butyl)phenol trifluoroacetate involves several steps. One common method includes the reaction of 4-Amino-2-(tert-butyl)phenol with trifluoroacetic acid. The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Amino-2-(tert-butyl)phenol trifluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-2-(tert-butyl)phenol trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Properties

IUPAC Name

4-amino-2-tert-butylphenol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCQBNEXABCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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